molecular formula C19H19FN2O3 B2601933 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 955758-62-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2601933
CAS No.: 955758-62-0
M. Wt: 342.37
InChI Key: OQEDVLZDZNEHBN-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a high-purity chemical compound offered for research applications. This molecule belongs to the N-acyl-1,2,3,4-tetrahydroisoquinoline structural class, which has demonstrated significant pharmacological potential in scientific literature. Compounds within this chemical family have been identified as novel specific bradycardic agents, reducing heart rate with minimal effects on mean blood pressure in preclinical models . Furthermore, structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives are being investigated as potent inhibitors of acetyl-CoA carboxylase (ACC) , a key enzyme in fatty acid synthesis and oxidation, making them relevant for research into metabolic disorders such as type 2 diabetes and obesity . The molecular structure incorporates a 2-fluorophenoxyacetamide group linked to an acetylated tetrahydroisoquinoline core, a design feature common to molecules targeting enzyme inhibition and receptor modulation. This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can rely on the compound's quality for their investigations into cardiovascular physiology, metabolic pathway analysis, and early-stage drug discovery.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)22-9-8-14-6-7-16(10-15(14)11-22)21-19(24)12-25-18-5-3-2-4-17(18)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDVLZDZNEHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Attachment of the Fluorophenoxy Group: This step involves the reaction of the intermediate with 2-fluorophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is not well-documented, but it is likely to interact with molecular targets similar to other tetrahydroisoquinoline derivatives. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The tetrahydroisoquinoline scaffold is shared among several analogs but differs in substituents and functional groups:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Reference
Target Compound Tetrahydroisoquinoline 2-acetyl, 7-(2-fluorophenoxy)acetamide Acetamide, fluorophenoxy ~326.36 (estimated) N/A
BI83117 Tetrahydroisoquinoline 2-acetyl, 7-(4-fluorophenyl)acetamide Acetamide, fluorophenyl 326.36
BG15569 Tetrahydroisoquinoline 2-acetyl, 7-[(4-fluorophenyl)sulfanyl]acetamide Acetamide, sulfanyl 358.43
Compound 533 Pyridine 4-methylpyridin-2-yl, 2,4-dichlorophenoxy Chlorophenoxy, pyridine Not specified

Key Observations :

  • Substituent Position: The target compound’s 2-fluorophenoxy group (ortho-substitution) contrasts with BI83117’s 4-fluorophenyl (para-substitution). Ortho-substitution may sterically hinder binding to target receptors compared to para-substituted analogs .
  • Oxygen vs. Sulfur Linkage: The phenoxy group in the target compound differs from BG15569’s sulfanyl linkage, which increases molecular weight and may alter solubility or metabolic stability .
Enzyme Inhibitors ()

The synthesis of acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitors in highlights the importance of the tetrahydroisoquinoline scaffold in enzyme binding. The target compound lacks the trifluoroacetyl and sulfonamide groups critical for MGAT2 inhibition in ’s compound, suggesting divergent biological targets .

Kinase Inhibitors ()

The target compound’s acetylated tetrahydroisoquinoline core may enhance blood-brain barrier penetration compared to sulfonamide derivatives like BG15569 .

Physicochemical Properties

Property Target Compound BI83117 BG15569
LogP (estimated) ~2.1 (fluorophenoxy) ~2.5 (fluorophenyl) ~2.8 (sulfanyl)
Solubility Moderate (polar phenoxy) Low (non-polar phenyl) Low (sulfanyl)
Metabolic Stability Likely high (acetylated core) Moderate Low (sulfonamide)

Rationale :

  • The acetylated tetrahydroisoquinoline core may resist oxidative metabolism, enhancing in vivo stability .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenoxy group enhances its pharmacological profile by influencing lipophilicity and receptor binding affinity.

Property Value
IUPAC Name This compound
Molecular Formula C18H20FN3O3
Molecular Weight 345.37 g/mol
CAS Number 955672-40-9

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • HepG2 (hepatocellular carcinoma) : IC50 = 0.56 ± 0.01 µM
  • MCF7 (breast cancer) : IC50 = 13.73 ± 2.32 µM
  • A549 (lung cancer) : IC50 = 6.6 ± 0.6 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related pathways .

Neurological Effects

The compound has also been studied for its potential neuroprotective effects. It acts as a partial agonist at serotonin receptors and has shown promise in models of neurodegeneration. For instance:

  • 5-HT1A Receptor Agonism : Exhibits partial agonistic properties which may contribute to anxiolytic effects.
  • Histamine H3 Receptor Antagonism : Inhibits receptor-mediated cAMP accumulation, indicating potential in treating cognitive disorders .

The biological activity of this compound is mediated through various mechanisms:

  • Receptor Interactions : Binding to serotonin and histamine receptors modulates neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptotic Pathways : Induces apoptosis through intrinsic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic signals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HepG2 Cells : Demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like Etoposide .
  • Neuroprotective Study : In a rat model of NMDA-induced neurotoxicity, the compound reduced neurodegeneration markers significantly compared to control groups .
  • Pharmacological Profiling : A comprehensive study reported that derivatives of this compound exhibit varied affinities for different receptors, emphasizing the role of the phenoxy group in enhancing biological activity .

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